molecular formula C8H4F4N2O3 B12311041 2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide

2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide

Cat. No.: B12311041
M. Wt: 252.12 g/mol
InChI Key: WNCCGLDQIPAGPO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide is a fluorinated organic compound with the molecular formula C8H4F4N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide typically involves the reaction of 3-fluoro-5-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Fluoro-5-nitroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The major product of the reduction reaction is 2,2,2-trifluoro-N-(3-fluoro-5-aminophenyl)acetamide.

    Substitution: The products of substitution reactions depend on the nucleophile used. For example, using sodium methoxide may yield 2,2,2-trifluoro-N-(3-methoxy-5-nitrophenyl)acetamide.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and specificity, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Similar structure but lacks the nitrophenyl group.

    2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of the nitrophenyl group.

    2,2,2-Trifluoro-N-(2-fluoro-5-nitrophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2O3/c9-4-1-5(3-6(2-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCCGLDQIPAGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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